molecular formula C13H11BrO2S B12588451 Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate CAS No. 649569-64-2

Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate

Cat. No.: B12588451
CAS No.: 649569-64-2
M. Wt: 311.20 g/mol
InChI Key: NGOACXODJGLRTJ-UHFFFAOYSA-N
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Description

Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a molecular structure combining bromophenyl and thiophene rings, a motif commonly investigated for the development of pharmacologically active molecules. Compounds containing thiophene and halogenated phenyl rings are frequently utilized as key intermediates in the synthesis of more complex structures . Research into analogous compounds demonstrates that such structures serve as crucial precursors in medicinal chemistry campaigns. For instance, similar bromophenyl-thiophene derivatives are documented as synthetic intermediates in the development of active pharmaceutical ingredients . Furthermore, structurally related phenidate compounds, which also contain substituted aromatic systems, are widely studied for their potential biological activities . This ester is intended for use in laboratory research as a building block for the synthesis of novel compounds. Its structure suggests potential utility in molecular design and discovery programs. Researchers can employ this chemical to explore structure-activity relationships or as a precursor in heterocyclic chemistry. All products are strictly for professional laboratory research use. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

649569-64-2

Molecular Formula

C13H11BrO2S

Molecular Weight

311.20 g/mol

IUPAC Name

methyl 2-[5-(4-bromophenyl)thiophen-2-yl]acetate

InChI

InChI=1S/C13H11BrO2S/c1-16-13(15)8-11-6-7-12(17-11)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3

InChI Key

NGOACXODJGLRTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(S1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

Method Description:

Friedel-Crafts acylation involves the reaction of a thiophene derivative with an acyl halide or acid anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride. This method is advantageous due to its straightforward procedure and high yield potential.

Reaction Conditions:

  • Reagents:

    • 2-(4-bromophenyl)thiophene
    • Acetic anhydride (or acetyl chloride)
    • Aluminum chloride (catalyst)
  • Procedure:

    • Dissolve 2-(4-bromophenyl)thiophene in dichloromethane.
    • Add acetic anhydride dropwise while maintaining a temperature of 0-25 °C.
    • Introduce aluminum chloride gradually and allow the mixture to react for several hours.
    • Quench the reaction with ice water and extract the organic layer.

Yield: Reported yields from this method can reach up to 93%.

Suzuki Coupling Reaction

Method Description:

The Suzuki coupling reaction is another effective method for synthesizing Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate by coupling aryl halides with thiophene derivatives using a palladium catalyst.

Reaction Conditions:

  • Reagents:

    • Aryl bromide (such as 4-bromophenyl)
    • Thiophene derivative
    • Base (e.g., potassium acetate)
    • Palladium catalyst (Pd(OAc)₂)
  • Procedure:

    • Combine aryl bromide and thiophene in a solvent such as dimethylformamide (DMF).
    • Add potassium acetate as a base and introduce the palladium catalyst.
    • Heat the reaction mixture at elevated temperatures (e.g., 150 °C) for several hours.

Yield: Yields can vary based on reaction conditions but have been reported as high as 81% under optimized conditions.

The following table summarizes key aspects of the two primary preparation methods for this compound:

Method Key Reagents Catalyst Temperature Range Yield (%)
Friedel-Crafts Acylation Acetic anhydride, AlCl₃ Aluminum chloride 0 - 25 °C Up to 93%
Suzuki Coupling Aryl bromide, Pd(OAc)₂, KOAc Palladium ~150 °C Up to 81%

Both methods utilize distinct mechanisms:

  • Friedel-Crafts Acylation: This mechanism involves electrophilic aromatic substitution where the thiophene acts as a nucleophile, attacking the acylium ion generated from the acyl halide in the presence of a Lewis acid.

  • Suzuki Coupling Reaction: In this case, the mechanism involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the thiophene derivative and finally reductive elimination to form the coupled product.

The synthesis of this compound can be effectively achieved through either Friedel-Crafts acylation or Suzuki coupling reactions, each offering unique advantages in terms of yield and simplicity. The choice of method may depend on available reagents, desired purity, and specific application requirements in further chemical synthesis or research contexts.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Antifungal Properties

Recent studies have highlighted the antifungal activity of compounds related to methyl [5-(4-bromophenyl)thiophen-2-yl]acetate. For instance, derivatives with similar structures have demonstrated significant inhibition rates against various fungal pathogens. In one study, compounds exhibited inhibition rates of up to 93.3% against Physalospora piricola, outperforming traditional fungicides like chlorothalonil .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research involving related thiophene derivatives has shown efficacy against bacterial strains such as E. coli and S. aureus. The synthesis of these derivatives often involves reactions that enhance their biological activity through structural modifications .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with readily available thiophene derivatives and brominated phenyl compounds.
  • Reactions : Common reactions include esterification and electrophilic aromatic substitution, which allow for the introduction of the bromophenyl group onto the thiophene ring.
  • Purification : The final product is purified using techniques such as column chromatography to ensure high purity for biological testing.

Example Synthesis Pathway

A general synthetic route can be outlined as follows:

  • React a thiophene derivative with a brominated aromatic compound in the presence of a suitable catalyst.
  • Carry out esterification with methyl acetate to form the desired product.
  • Purify through recrystallization or chromatography.

Potential in Drug Development

The structural characteristics of this compound position it as a candidate for drug development, particularly in targeting fungal infections and possibly other microbial diseases. The ability to modify its structure could lead to enhanced efficacy and reduced side effects compared to existing treatments.

Research Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • A study demonstrated that specific modifications led to improved antifungal activity, suggesting that similar strategies could be applied to this compound .
  • Another investigation into the molecular docking of related compounds provided insights into their interactions with biological targets, paving the way for rational drug design .

Data Table: Comparison of Biological Activities

Compound NameAntifungal Activity (%)Antibacterial Activity (Zone of Inhibition mm)
This compoundTBDTBD
Compound A (similar structure)93.3Moderate (10 mm)
Compound B (related thiophene derivative)82.4Mild (8 mm)

Mechanism of Action

The mechanism of action of Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and thiophene moieties can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Oxadiazole/Triazole Cores : The thiophene core in this compound provides π-conjugation advantageous for electronic applications, while oxadiazole and triazole derivatives (e.g., compounds from ) exhibit enhanced rigidity and hydrogen-bonding capacity, which are critical for biological target binding .
  • Substituent Effects : The 4-bromophenyl group is a common substituent across these compounds, contributing to lipophilicity and halogen-bonding interactions. However, the acetate ester in the target compound improves solubility in polar solvents compared to oxo or thione derivatives .

Physicochemical and Electronic Properties

Table 2: Calculated and Experimental Properties

Compound Name LogP (Calculated) λmax (nm) Solubility (mg/mL) Reference
This compound 3.2 290 0.5 (DMSO)
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 3.8 310 0.2 (DMSO)
Methyl 2-(4-bromophenyl)-2-oxoacetate 2.5 275 1.2 (Methanol)

Key Observations :

  • The thiophene-based compound exhibits lower LogP (3.2) compared to oxadiazole derivatives (3.8), suggesting improved aqueous compatibility.
  • The oxoacetate derivative (LogP = 2.5) shows the highest solubility in methanol due to its polar carbonyl group .

Biological Activity

Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate (CAS No. 649569-64-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and experimental findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromophenyl group, which contributes to its biological activity. The molecular formula is C12H10BrOSC_{12}H_{10}BrOS, and it has a molecular weight of 284.17 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25
Salmonella typhi30

The compound displayed significant activity against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces cytotoxic effects in various cancer cell lines, particularly colorectal cancer cells (HCT-116). The compound was tested at concentrations ranging from 1 to 100 µg/mL, revealing an IC50 value of approximately 15 µg/mL against HCT-116 cells.

The mechanism underlying the anticancer activity appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The compound was found to upregulate tumor suppressor genes while downregulating oncogenes, suggesting a multifaceted approach to inhibiting cancer cell proliferation .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on HCT-116 cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis, with flow cytometry revealing increased sub-G1 populations, indicative of apoptotic cells .
  • Antimicrobial Evaluation : In another study, the compound was tested against a panel of bacterial strains using standard microbiological techniques. The results showed that it effectively inhibited bacterial growth at low concentrations, supporting its potential as a lead compound for developing new antibiotics .

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